molecular formula C8H8BrClF3N B1532696 (4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride CAS No. 1214372-39-0

(4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride

Cat. No. B1532696
CAS RN: 1214372-39-0
M. Wt: 290.51 g/mol
InChI Key: JEOFXWFFVWAIHC-UHFFFAOYSA-N
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Description

“(4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1214372-39-0. It has a molecular weight of 290.51 and is typically stored at room temperature . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrF3N.ClH/c9-6-2-1-5 (4-13)7 (3-6)8 (10,11)12;/h1-3H,4,13H2;1H . This indicates that the compound consists of a bromine atom, a trifluoromethyl group, and an amine group attached to a phenyl ring, along with a chloride ion.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the search results.

Scientific Research Applications

Synthesis and Metabolic Pathways

(4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride is studied for its synthesis and metabolic pathways in various research contexts. For instance, Kanamori et al. (2002) explored the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, identifying several metabolites through gas chromatography-mass spectrometry. This research demonstrates the compound's metabolic transformation, which could have implications for understanding the metabolic fate of similar compounds in biological systems (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound are H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

[4-bromo-2-(trifluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N.ClH/c9-6-2-1-5(4-13)7(3-6)8(10,11)12;/h1-3H,4,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOFXWFFVWAIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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